molecular formula C12H15F2N3O B10961893 1-butyl-4-(difluoromethyl)-3-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one

1-butyl-4-(difluoromethyl)-3-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B10961893
M. Wt: 255.26 g/mol
InChI Key: VZEYXMOELHIJPQ-UHFFFAOYSA-N
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Description

1-Butyl-4-(difluoromethyl)-3-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one is a chemical compound belonging to the pyrazolopyridine family This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with butyl, difluoromethyl, and methyl groups

Preparation Methods

The synthesis of 1-butyl-4-(difluoromethyl)-3-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. The synthetic route typically involves:

    Starting Materials: Precursors such as 4-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine and butyl lithium.

    Reaction Conditions: The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) at low temperatures.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

1-Butyl-4-(difluoromethyl)-3-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the difluoromethyl group, using reagents like sodium hydride or lithium diisopropylamide (LDA).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-Butyl-4-(difluoromethyl)-3-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-butyl-4-(difluoromethyl)-3-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets. For instance, in anticancer research, the compound has been shown to inhibit microtubule polymerization by binding to the colchicine site. This inhibition leads to cell cycle arrest in the G2/M phase and induces apoptosis in cancer cells . Molecular docking studies have provided insights into the binding interactions of the compound with its targets, highlighting its potential as a therapeutic agent.

Comparison with Similar Compounds

1-Butyl-4-(difluoromethyl)-3-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one can be compared with other similar compounds in the pyrazolopyridine family:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H15F2N3O

Molecular Weight

255.26 g/mol

IUPAC Name

1-butyl-4-(difluoromethyl)-3-methyl-7H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C12H15F2N3O/c1-3-4-5-17-12-10(7(2)16-17)8(11(13)14)6-9(18)15-12/h6,11H,3-5H2,1-2H3,(H,15,18)

InChI Key

VZEYXMOELHIJPQ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C(=N1)C)C(=CC(=O)N2)C(F)F

Origin of Product

United States

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